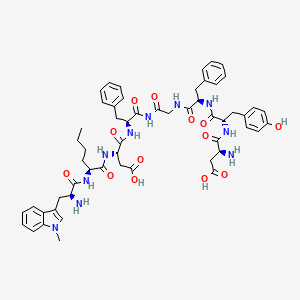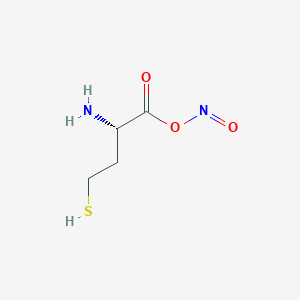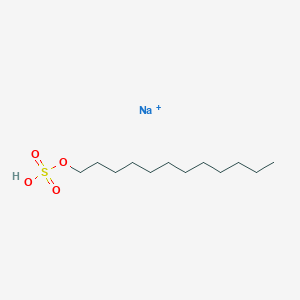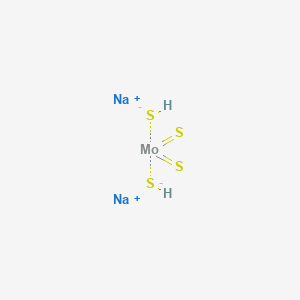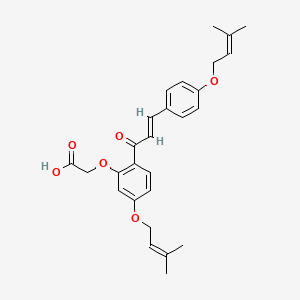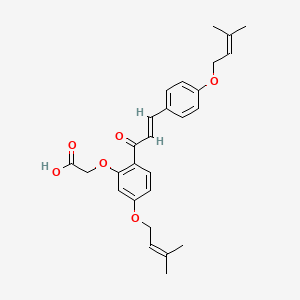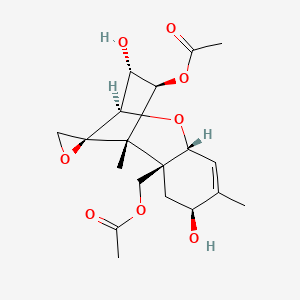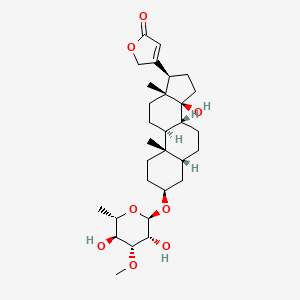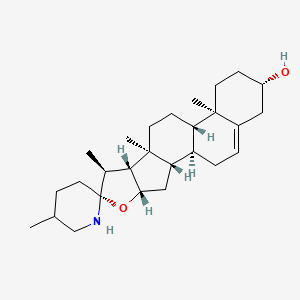
Sparfloxacin
概要
説明
Sparfloxacin is a fluoroquinolone antibiotic used to treat bacterial respiratory infections and sinusitis . It belongs to the class of medicines known as antibiotics and works by killing bacteria or preventing their growth .
Synthesis Analysis
Sparfloxacin derivatives have been synthesized for antimicrobial evaluation . A series of 22 new sparfloxacin derivatives were synthesized and their antimicrobial activity was evaluated using a serial dilution method . Additionally, copper (II) complexes of sparfloxacin have been synthesized and characterized .
Molecular Structure Analysis
The molecular formula of Sparfloxacin is C19H22F2N4O3 . It has a molecular weight of 392.4 . The structure of Sparfloxacin includes a fluoroquinolone core, which is essential for its antibacterial activity .
Chemical Reactions Analysis
Sparfloxacin, like other quinolones, prevents bacterial growth primarily by inhibiting the action of DNA gyrase . DNA gyrase is an essential enzyme that controls DNA topology and assists in DNA replication, repair, deactivation, and transcription .
Physical And Chemical Properties Analysis
Sparfloxacin has a molecular formula of C19H22F2N4O3 and a molecular weight of 392.4 . It is a small molecule .
科学的研究の応用
Antimicrobial Activity
Sparfloxacin has been used in the synthesis of new derivatives to enhance its antimicrobial activities . These derivatives have shown promising results against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli . Some of these derivatives also exhibited antifungal potential against Candida albicans and Aspergillus niger .
Development of New Antimicrobial Agents
The increasing global health problem of bacterial resistance to major classes of antibiotics is driving scientists to search for newer antimicrobial agents . Sparfloxacin and its derivatives can offer new avenues in the design of better antimicrobial molecules active against drug-resistant bacterial and fungal strains .
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies have been performed on Sparfloxacin derivatives to relate their antimicrobial activity and structure . These studies revealed that topological parameters, particularly the valence third-order molecular connectivity index, are the major factor in influencing the antibacterial potential of the synthesized molecules .
Ophthalmic Delivery
Sparfloxacin has been used in the development of thermosensitive emulsomal in situ gel for ocular delivery . This novel emulsomal in situ gelling system could be a viable alternative to conventional eye drops .
Synthesis of Noble Metal Nanoparticles
Sparfloxacin has been used in the synthesis of noble metal nanoparticles . These nanoparticles have shown promising antimicrobial properties .
Drug Delivery Systems
Sparfloxacin has been used in the development of drug delivery systems to improve the ocular bioavailability of drugs . The conventional ophthalmic delivery systems like eye drops and suspensions suffer from the inherent drawback of poor bioavailability . Sparfloxacin-based delivery systems can help overcome this issue .
作用機序
Target of Action
Sparfloxacin, a fluoroquinolone antibiotic, primarily targets DNA gyrase and topoisomerase IV . These enzymes play a crucial role in controlling DNA topology and assisting in DNA replication, repair, deactivation, and transcription .
Mode of Action
The bactericidal action of Sparfloxacin results from the inhibition of DNA gyrase and topoisomerase IV . This inhibition prevents bacterial DNA replication, transcription, repair, and recombination , ultimately leading to bacterial cell death .
Biochemical Pathways
Sparfloxacin interferes with the bacterial DNA replication process by inhibiting the action of DNA gyrase and topoisomerase IV . This disruption in the DNA replication process leads to the cessation of bacterial growth and eventually results in bacterial cell death .
Pharmacokinetics
Sparfloxacin exhibits excellent tissue distribution and effective penetration into extracellular fluids . It binds weakly to plasma protein (37%) . After a 200mg oral dose, plasma Sparfloxacin concentrations reach a peak of approximately 0.7 mg/L at 3 to 5 hours . This is followed by a monophasic slow decrease, with an elimination half-life of 15 to 20 hours . The drug is metabolized to a glucuronide . The urinary excretion of the unchanged drug accounts for 10 to 14% of the given dose . Even in patients with severe renal failure, no significant prolongation of the half-life is observed after oral administration .
Result of Action
Sparfloxacin is a broad-spectrum antimicrobial agent with in vitro activity against a wide range of gram-negative and gram-positive microorganisms . It is used for the treatment of various infections caused by susceptible strains of microorganisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sparfloxacin. For instance, the presence of Sparfloxacin in soil resulted in increased activity of guaiacol peroxidase . The Sparfloxacin content in roots was directly proportional to the level of this pharmaceutical in soil . At the highest concentration of Sparfloxacin in soil (800 mg kg-1), the level of this compound in roots reached 247 µg g-1 fresh weight . This suggests that environmental factors such as soil composition and the presence of other compounds can influence the action and efficacy of Sparfloxacin.
Safety and Hazards
特性
IUPAC Name |
5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZWHBIBMUVIIW-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023590 | |
| Record name | Sparfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sparfloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 1.13e-01 g/L | |
| Record name | Sparfloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sparfloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal action of sparfloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination. | |
| Record name | Sparfloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sparfloxacin | |
CAS RN |
110871-86-8 | |
| Record name | Sparfloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110871-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sparfloxacin [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110871868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sparfloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sparfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPARFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q90AGA787L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sparfloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Sparfloxacin exert its antibacterial effect?
A1: Sparfloxacin, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV. [, , ] These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, Sparfloxacin disrupts bacterial DNA synthesis, leading to cell death.
Q2: What is the molecular formula and weight of Sparfloxacin?
A2: The molecular formula of Sparfloxacin is C19H22F2N4O3, and its molecular weight is 404.41 g/mol. [, ]
Q3: Are there any spectroscopic techniques used to characterize Sparfloxacin?
A3: Yes, several spectroscopic techniques have been employed to characterize Sparfloxacin and its interactions. These include:
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy has been used to analyze the photodegradation products of Sparfloxacin [] and study the complex formation between Sparfloxacin and Yttrium-Sodium Dodecyl Sulfate. []
- Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy was employed to evaluate the impact of biofield treatment on the spectral properties of Sparfloxacin. [] This technique provided insights into potential changes in bond vibrations and molecular structure.
- Fluorescence Spectroscopy: This technique was used to study the interaction of Sparfloxacin with Yttrium-Sodium Dodecyl Sulfate, which forms a stable complex. [] The addition of SDS enhances the fluorescence of this complex, providing a basis for sensitive Sparfloxacin detection.
Q4: Has Sparfloxacin been incorporated into any medical devices?
A5: Research explored incorporating Sparfloxacin into silicone urinary catheters to prevent bacterial colonization. [] The study found that Sparfloxacin, in combination with rifampicin and triclosan, exhibited promising antimicrobial activity against common urinary tract pathogens.
Q5: What is the pharmacokinetic profile of Sparfloxacin?
A6: Sparfloxacin is well-absorbed after oral administration and achieves high concentrations in various tissues, including lung tissue, bronchial mucosa, epithelial lining fluid, alveolar macrophages, and maxillary sinus mucosa. [] It is primarily metabolized in the liver and excreted in urine and feces. Studies have shown that its pharmacokinetics are altered in patients with renal impairment. [, , ]
Q6: How does the efficacy of Sparfloxacin compare to other antibiotics?
A7: In vitro and in vivo studies have demonstrated that Sparfloxacin exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, Moraxella catarrhalis, and atypical respiratory pathogens like Legionella pneumophila, Chlamydia pneumoniae, and Mycoplasma pneumoniae. [, ] It also demonstrates activity against Mycobacterium leprae. [] Its activity against Gram-positive bacteria is generally superior to older fluoroquinolones, and it shows comparable activity to Ciprofloxacin against most Gram-negative rods. []
Q7: What clinical trials have been conducted with Sparfloxacin?
A7: Several clinical trials have investigated the efficacy and safety of Sparfloxacin for various infections, including:
- Community-Acquired Pneumonia: Sparfloxacin demonstrated comparable efficacy to traditional therapies like amoxicillin plus ofloxacin. []
- Acute Bacterial Exacerbations of Chronic Bronchitis: Sparfloxacin, administered once daily, was as effective as twice-daily ofloxacin. []
- Nongonococcal Urethritis and Cervicitis: Sparfloxacin showed efficacy in treating these infections. []
Q8: Are there any known resistance mechanisms to Sparfloxacin?
A9: Like other fluoroquinolones, resistance to Sparfloxacin can emerge through mutations in the genes encoding DNA gyrase and topoisomerase IV. [, ] Exposure to Sparfloxacin can lead to the development of fluoroquinolone-resistant strains. []
Q9: What are the potential toxicological concerns associated with Sparfloxacin?
A10: While generally well-tolerated, Sparfloxacin has been associated with photosensitivity reactions and potential effects on the central nervous system. [, ] Further research is needed to fully understand its long-term safety profile.
Q10: Have there been any studies on the immunomodulatory effects of Sparfloxacin?
A11: Yes, a study in goats investigated the immunological effects of Sparfloxacin. [] The results suggest that Sparfloxacin might have immunomodulatory effects, particularly concerning cell-mediated immune responses.
Q11: Are there any analytical methods for quantifying Sparfloxacin?
A12: Several analytical methods have been developed for quantifying Sparfloxacin, including high-performance liquid chromatography (HPLC), microbiological assays, and fluorescence-based techniques. [, , ]
Q12: What is known about the interaction of Sparfloxacin with drug transporters?
A13: Research has shown that Sparfloxacin can inhibit P-glycoprotein (P-gp), a drug transporter protein. [] This interaction can potentially alter the absorption and distribution of other drugs when co-administered with Sparfloxacin.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



